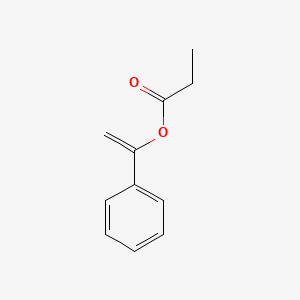
1-Phenylethenyl propanoate
Cat. No. B8383413
M. Wt: 176.21 g/mol
InChI Key: GXBHSTJUVTXNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07129206B2
Procedure details


A solution of 8.11 g (50 mmol) of 1-phenylvinyl acetate (prepared as described in Example 1) in 80 ml of anhydrous tetrahydrofuran was placed in a 500 ml round bottomed flask and cooled to −75°. A solution of 6.16 g (55 mmol) of potassium tert-butylate in 60 ml of anhydrous tetrahydrofuran was slowly added (40′) and the mixture was stirred for 1 h at −75°. A solution of propionyl chloride (55 mmol) in 20 ml of anhydrous tetrahydrofuran was slowly added (20′) and, after 2 h at −75°, the cooling bath was removed and 60 ml of a saturated solution of NaHCO3 was rapidly added. The temperature rose rapidly to −10° and the mixture was extracted with ether. After usual workup, the product was purified by flash chromatography (SiO2, pentane/ether 8/2), bulb-to-bulb distillation and preparative GC using a 1.2 m×6 mm column loaded with 10% SE-30 on Supelcoport® 80–100 mesh, vector gas: helium at 30 ml/min. The product was obtained in 14% yield.






Yield
14%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[CH2:6])(=[O:3])[CH3:2].[CH3:13]C([O-])(C)C.[K+].C(Cl)(=O)CC>O1CCCC1>[C:1]([O:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[CH2:6])(=[O:3])[CH2:2][CH3:13] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.11 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(=C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
6.16 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
55 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 1 h at −75°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −75°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
60 ml of a saturated solution of NaHCO3 was rapidly added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose rapidly to −10°
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ether
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After usual workup, the product was purified by flash chromatography (SiO2, pentane/ether 8/2), bulb-to-bulb distillation and preparative GC
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was obtained in 14% yield
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC)(=O)OC(=C)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 14% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
